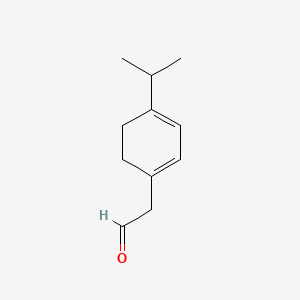
4-(Isopropyl)cyclohexadieneacetaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(Isopropyl)cyclohexadieneacetaldehyde is an organic compound with the molecular formula C11H16O. It is characterized by a cyclohexadiene ring substituted with an isopropyl group and an aldehyde functional group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Isopropyl)cyclohexadieneacetaldehyde typically involves the following steps:
Starting Material: Cyclohexadiene is used as the starting material.
Isopropyl Group Introduction: The isopropyl group is introduced through a Friedel-Crafts alkylation reaction using isopropyl chloride and a strong Lewis acid catalyst such as aluminum chloride.
Formation of Aldehyde Group: The aldehyde group is introduced through oxidation of the corresponding alcohol using oxidizing agents like pyridinium chlorochromate (PCC) or manganese dioxide (MnO2).
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of green chemistry principles, such as the use of environmentally friendly solvents and catalysts, is also considered to minimize environmental impact.
化学反応の分析
Types of Reactions: 4-(Isopropyl)cyclohexadieneacetaldehyde undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be further oxidized to form carboxylic acids using strong oxidizing agents like potassium permanganate (KMnO4) or chromic acid (H2CrO4).
Reduction: The aldehyde group can be reduced to form alcohols using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The compound can undergo electrophilic substitution reactions at the aromatic ring, such as nitration or halogenation, using reagents like nitric acid (HNO3) or bromine (Br2).
Common Reagents and Conditions:
Oxidation: KMnO4, H2CrO4, PCC, MnO2
Reduction: NaBH4, LiAlH4
Substitution: HNO3, Br2, FeBr3 (for halogenation)
Major Products Formed:
Oxidation: Cyclohexadieneacetic acid
Reduction: Cyclohexadienemethanol
Substitution: Nitrocyclohexadiene, Bromocyclohexadiene
科学的研究の応用
4-(Isopropyl)cyclohexadieneacetaldehyde has several scientific research applications, including:
Chemistry: It serves as a versatile intermediate in organic synthesis, facilitating the construction of complex molecules.
Biology: The compound is used in the study of enzyme mechanisms and inhibition, particularly in the context of aldehyde dehydrogenase.
Industry: It is used in the production of fragrances, flavors, and other fine chemicals.
作用機序
4-(Isopropyl)cyclohexadieneacetaldehyde is similar to other cyclohexadiene derivatives, such as 4-(methyl)cyclohexadieneacetaldehyde and 4-(ethyl)cyclohexadieneacetaldehyde. its unique isopropyl group imparts distinct chemical and biological properties. The presence of the isopropyl group enhances the compound's stability and reactivity compared to its methyl and ethyl counterparts.
類似化合物との比較
4-(Methyl)cyclohexadieneacetaldehyde
4-(Ethyl)cyclohexadieneacetaldehyde
4-(Propyl)cyclohexadieneacetaldehyde
4-(Butyl)cyclohexadieneacetaldehyde
特性
CAS番号 |
93941-67-4 |
|---|---|
分子式 |
C11H16O |
分子量 |
164.24 g/mol |
IUPAC名 |
2-(4-propan-2-ylcyclohexa-1,3-dien-1-yl)acetaldehyde |
InChI |
InChI=1S/C11H16O/c1-9(2)11-5-3-10(4-6-11)7-8-12/h3,5,8-9H,4,6-7H2,1-2H3 |
InChIキー |
AWSBPDVWCHGCNK-UHFFFAOYSA-N |
正規SMILES |
CC(C)C1=CC=C(CC1)CC=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



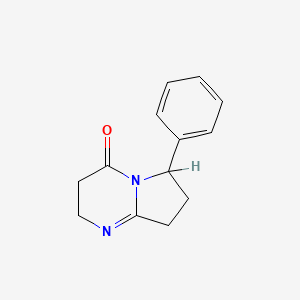
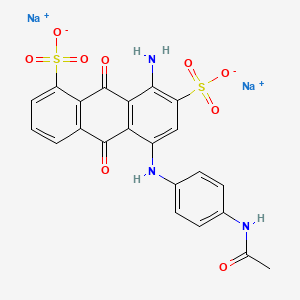

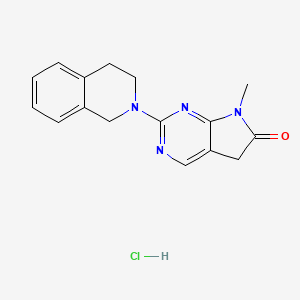

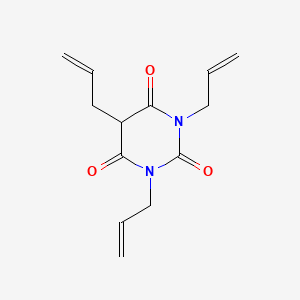

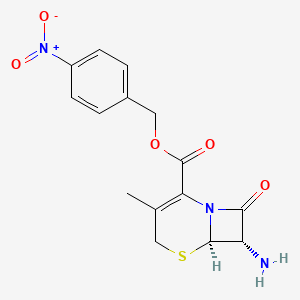

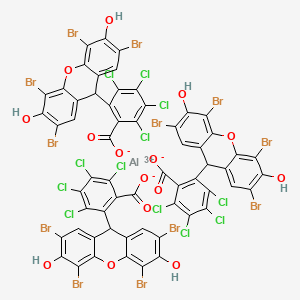
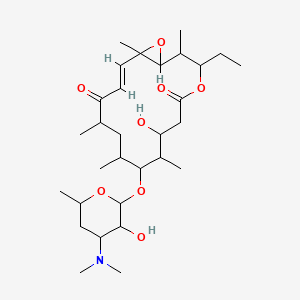
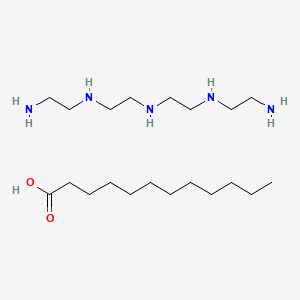
![2-[1-(4-chlorophenyl)-3,4-dihydroisoquinolin-3-yl]-N,N-dimethylethanamine;dihydrochloride](/img/structure/B15184063.png)
